Geranylgeranyl Pyrophosphate-d3 Triammonium Salt

Description

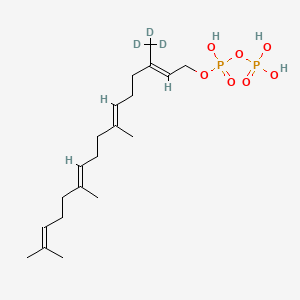

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt (GGPP-d3) is a deuterium-labeled derivative of geranylgeranyl pyrophosphate (GGPP), a critical intermediate in the mevalonate pathway. Its molecular formula is C20H42D3N3O7P2, with a molecular weight of 504.55 g/mol and CAS number 1287302-11-7 . The compound features three deuterium atoms replacing hydrogen at specific positions, enhancing its utility in isotopic tracing and metabolic studies. GGPP-d3 serves as a precursor for synthesizing diterpenoids, indole alkaloids, and other terpenoids, enabling researchers to track biosynthetic pathways and enzyme mechanisms .

GGPP-d3 is typically stored at -20°C in powder form or dissolved in solvents like isopropanol/ammonium hydroxide/water mixtures. Its isotopic labeling allows precise analysis of terpene biosynthesis dynamics, particularly in studies involving Plasmodium falciparum and plant metabolism .

Properties

Molecular Formula |

C20H36O7P2 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |

InChI |

InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3 |

InChI Key |

OINNEUNVOZHBOX-PGRKICQXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\COP(=O)(O)OP(=O)(O)O)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt can be synthesized through a multi-step process involving the incorporation of deuterium atomsThe final step involves the formation of the triammonium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to meet the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, which are used in further research and applications .

Scientific Research Applications

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in synthetic chemistry and stable isotope labeling studies.

Biology: Plays a role in the study of protein prenylation, a post-translational modification essential for the proper localization and function of proteins.

Medicine: Investigated for its potential role in anticancer drug discovery, particularly in targeting prenylated proteins involved in cancer progression.

Mechanism of Action

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the process of protein prenylation. This involves the attachment of the geranylgeranyl group to specific proteins, facilitating their proper localization to intracellular membranes. The compound acts as a substrate for prenyltransferases, enzymes that catalyze the transfer of the geranylgeranyl group to target proteins. This modification is crucial for the functionality of various proteins, including small GTPases, which play a role in cell signaling and growth .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

GGPP-d3 belongs to a family of isoprenoid pyrophosphates that differ in chain length, isotopic labeling, and functional roles. Key comparisons include:

Note: ARCD 0793 is a catalog number for FPP-d3 from American Radiolabeled Chemicals Inc. .

Key Observations:

- Chain Length and Biosynthetic Role: GGPP-d3 (C20) is essential for diterpenoid biosynthesis, while FPP-d3 (C15) and GPP (C10) are precursors for sesquiterpenoids and monoterpenoids, respectively . DMAPP (C5) serves as the foundational unit for elongating larger isoprenoids via prenyltransferases .

- Isotopic Labeling: Deuterated analogs (GGPP-d3, FPP-d3) are used in pulse-chase experiments and HPLC/MS metabolic profiling, whereas non-deuterated forms are standard in enzyme kinetics .

Physicochemical and Stability Properties

- Solubility: GGPP-d3 and GGPP are highly soluble in polar solvents (e.g., isopropanol/water mixtures) due to their triammonium counterions . DMAPP and GPP exhibit similar solubility profiles but require cold storage (-20°C) to prevent hydrolysis .

- Stability: Deuterated compounds like GGPP-d3 show enhanced stability in tracer studies, resisting metabolic degradation longer than non-deuterated versions . Non-deuterated GGPP is prone to enzymatic conversion in vivo, limiting its utility in long-term metabolic assays .

A. GGPP-d3 vs. GGPP :

- GGPP-d3 enables quantitative tracking of terpene flux in fungal elicitor studies, revealing bottlenecks in pathways like indole diterpenoid biosynthesis .

- Non-deuterated GGPP is used in enzyme characterization, e.g., Rab geranylgeranyl transferase, which prenylates GTPases critical for cellular signaling .

B. GGPP-d3 vs. FPP-d3 :

- FPP-d3 is employed in cholesterol synthesis and protein farnesylation studies, whereas GGPP-d3 is pivotal in dolichol and ubiquinone biosynthesis .

C. GGPP-d3 vs. DMAPP :

Research Findings and Case Studies

Fungal Elicitor Studies

Enzyme Mechanism Profiling

- Prenyltransferases showed higher affinity for GGPP-d3 than FPP-d3, with Km values differing by 2–3 fold in in vitro assays .

Biological Activity

Geranylgeranyl Pyrophosphate-d3 Triammonium Salt (GGPP-d3) is a stable isotope-labeled analog of geranylgeranyl pyrophosphate (GGPP), an important intermediate in the isoprenoid biosynthesis pathway. This compound plays a crucial role in various biological processes, including protein prenylation, which is essential for the function of small GTPases involved in signaling pathways. This article reviews the biological activity of GGPP-d3, highlighting its synthesis, physiological roles, and implications in health and disease.

- Chemical Name : this compound

- CAS Number : 1287302-11-7

- Molecular Formula : C20H42D3N3O7P2

- Molecular Weight : 504.55 g/mol

Synthesis and Role in Isoprenoid Biosynthesis

GGPP is synthesized from farnesyl pyrophosphate (FPP) through the action of geranylgeranyl diphosphate synthase (GGDPS). This enzyme catalyzes the condensation of FPP with isopentenyl pyrophosphate (IPP) to produce GGPP. The biosynthetic pathway is critical for the production of terpenes and terpenoids, which have various biological functions.

Biological Functions

- Protein Prenylation : GGPP serves as a substrate for the post-translational modification of proteins, particularly small GTPases from the Ras superfamily. This modification is essential for proper localization and function of these proteins in cellular signaling pathways .

- Cell Signaling : The geranylgeranylation process mediated by GGPP affects numerous signaling pathways, including those involved in cell growth, differentiation, and survival. Dysregulation of these pathways can lead to various diseases, including cancer and metabolic disorders .

- Bone Health : Research indicates that GGPP plays a role in osteoblast differentiation and bone mineralization. Inhibition of GGDPS has been shown to impair osteoblast function, suggesting that GGPP is necessary for normal bone health .

1. Osteoblast Differentiation

A study investigated the effects of direct inhibition of GGDPS on osteoblast differentiation using digeranyl bisphosphonate (DGBP). The results showed that DGBP treatment led to decreased levels of intracellular GGPP, inhibiting matrix mineralization and expression of osteoblast markers such as alkaline phosphatase and osteocalcin .

2. Cancer Research

The role of GGPP in cancer has been explored through various studies. For instance, inhibition of GGDPS in lung adenocarcinoma cells resulted in reduced cell migration and invasion, indicating that GGPP may promote tumor progression through its effects on cell signaling pathways .

3. Metabolic Disorders

Research has implicated aberrant expression of GGDPS in metabolic diseases such as type 2 diabetes and liver disease. Inhibition studies suggest that targeting GGDPS could provide therapeutic benefits by modulating insulin resistance and inflammatory responses associated with these conditions .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.